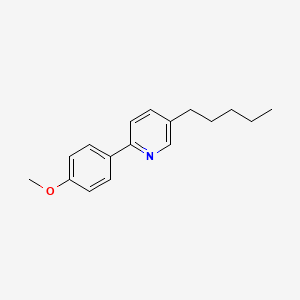![molecular formula C16H16Cl2N2O B4744717 N-(4-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4744717.png)
N-(4-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea
Descripción general
Descripción
N-(4-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea, also known as CPPU, is a synthetic cytokinin that is widely used in plant tissue culture to promote cell division and growth. CPPU has been shown to have a variety of biochemical and physiological effects on plants, and has been the subject of numerous scientific studies.
Mecanismo De Acción
N-(4-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea works by promoting cell division and growth through its cytokinin-like activity. This compound has been shown to activate cell division in plant tissues, leading to increased growth and development. This compound also affects the balance of hormones in plants, leading to changes in growth and development.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on plants. This compound can increase chlorophyll content, photosynthesis rate, and stomatal conductance in plants. This compound can also increase the activity of antioxidant enzymes, leading to increased stress tolerance in plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea has several advantages for use in lab experiments, including its ability to promote cell division and growth in plant tissues, its cytokinin-like activity, and its ability to improve fruit size and quality. However, this compound can also have negative effects on plant growth and development if used at high concentrations, and its effects can vary depending on the plant species and tissue type.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea. One area of interest is the use of this compound in the production of new plant varieties with improved growth and yield characteristics. Another area of interest is the study of this compound's effects on plant stress tolerance and response to environmental factors such as drought and temperature extremes. Additionally, further research is needed to understand the molecular mechanisms underlying this compound's effects on plant growth and development.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea has been used extensively in plant tissue culture to promote cell division and growth, particularly in the production of fruits and vegetables. This compound has been shown to increase fruit size, improve fruit quality, and increase yield in a variety of crops, including grapes, kiwifruit, tomatoes, and strawberries.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[1-(4-chlorophenyl)propyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c1-2-15(11-3-5-12(17)6-4-11)20-16(21)19-14-9-7-13(18)8-10-14/h3-10,15H,2H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJSCUUARFIWAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(2-tert-butylphenoxy)propyl]piperidine](/img/structure/B4744635.png)
![N-(3-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4744642.png)
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B4744644.png)
![1-methyl-5-[(2-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4744660.png)
![3-chloro-N'-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide](/img/structure/B4744665.png)

![3-[(5-nitro-2-furyl)methylene]-5-(2-thienyl)-2(3H)-furanone](/img/structure/B4744669.png)
![2,9-di-tert-butyl[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B4744672.png)
![N-(3-chloro-4-methoxyphenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B4744688.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-propylhydrazinecarbothioamide](/img/structure/B4744710.png)
![N-bicyclo[2.2.1]hept-2-yl-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4744713.png)

![2-oxo-2-(1-piperidinyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4744722.png)
![8-(4-methylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4744725.png)
